![molecular formula C10H8BrClN2O2 B13900122 methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B13900122.png)
methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with bromine, chlorine, and methyl groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, bromination and chlorination reactions are carried out to introduce the halogen atoms at specific positions. The methylation and esterification steps follow to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can introduce hydroxyl or carbonyl groups .
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic targets.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives with different substituents. Examples are:
- 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
- 3-bromo-1H-pyrrole-2-carboxylic acid methyl ester .
Uniqueness
Methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C10H8BrClN2O2 |
|---|---|
Molekulargewicht |
303.54 g/mol |
IUPAC-Name |
methyl 3-bromo-4-chloro-1-methylpyrrolo[3,2-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-14-4-6(11)7-8(14)5(10(15)16-2)3-13-9(7)12/h3-4H,1-2H3 |
InChI-Schlüssel |
SGZKSPVHSXESTR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C(=CN=C2Cl)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



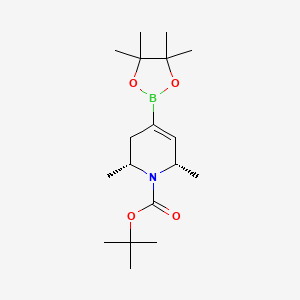
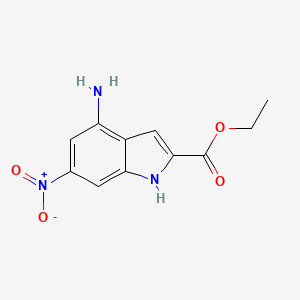
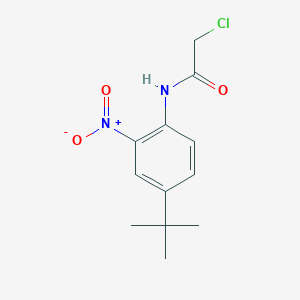
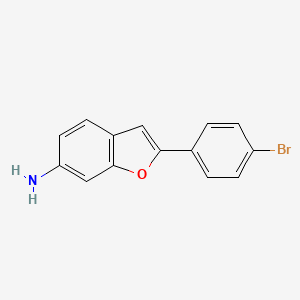

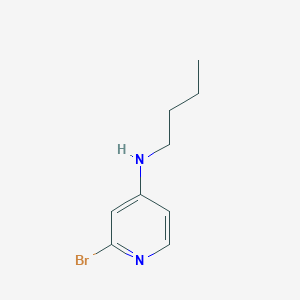

![Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13900078.png)



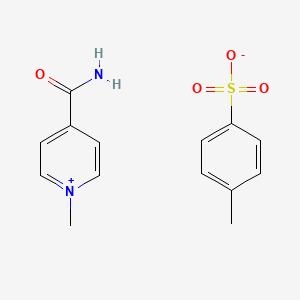
![6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine](/img/structure/B13900112.png)
